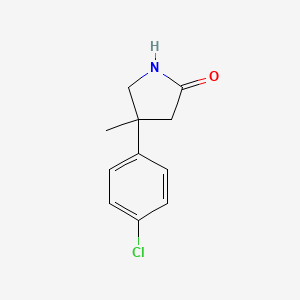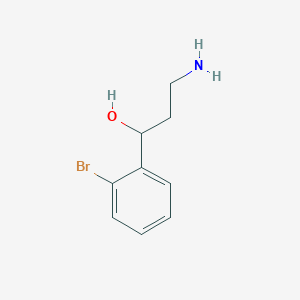
1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol
Overview
Description
1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol, also known as 1-(3,4-Difluorophenyl)-2,2-dimethoxyethanol, is a versatile organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. The compound is known for its stability, solubility, and low toxicity, making it an ideal starting material for a variety of synthetic processes. In addition, 1-(3,4-Difluorophenyl)-2,2-dimethoxyethanol has been used in a variety of biological and chemical studies, including drug design, enzyme inhibition, and gene expression.
Scientific Research Applications
Anticancer Potential
A study synthesized compounds related to 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol and investigated their cytotoxic activities against various human tumor cell lines. These compounds showed higher cytotoxicity compared to a reference drug, with specific compounds demonstrating potent selective activity, suggesting potential applications in cancer treatment (Yamali et al., 2017).
Chemical Synthesis and Structure Studies
The compound has been utilized in chemical synthesis and structure elucidation studies. For example, its derivatives were used in the synthesis of anticancer agents, where their structures were confirmed using various spectroscopic techniques (Bullimore et al., 1967). Additionally, its application in photocages, which are compounds that release a controlled substance upon light exposure, was explored (Zhang, Captain, & Raymo, 2016).
Organic Light-Emitting Devices
Research has been conducted on novel 2,4-difluorophenyl-functionalized compounds for use in organic light-emitting devices (OLEDs). These studies focus on the synthesis and characterization of these compounds and their application in improving the efficiency and performance of OLEDs (Li et al., 2012).
Conformational and Rotational Studies
The compound and its related structures have been used in studies investigating conformational energy maps and rotational barriers, contributing to a better understanding of molecular dynamics and interactions (Wiberg & Murcko, 1989).
Medicinal Chemistry and Fluorination
In medicinal chemistry, the compound's derivatives have been studied for their potential as biological agents, such as in the synthesis of nucleoside analogs with high activity against HIV and HBV (Wu et al., 2004). Additionally, the compound has been used in the development of fluorination reagents, aiding in the synthesis of various acyl fluorides and amides (Xiu Wang et al., 2021).
Photophysical Investigations
The compound's derivatives have been investigated for their photophysical properties, with applications as fluorescence sensors for metal ions like Fe(III). These studies include theoretical calculations to understand the molecule's reactivity and non-linear optical behavior (Perumal, Sathish, & Mathivathanan, 2021).
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dimethoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-14-10(15-2)9(13)6-3-4-7(11)8(12)5-6/h3-5,9-10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUYJXCDJWWILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC(=C(C=C1)F)F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



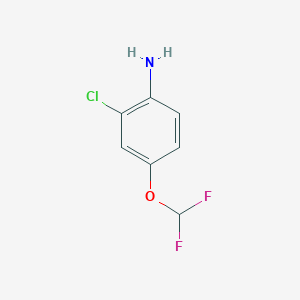

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
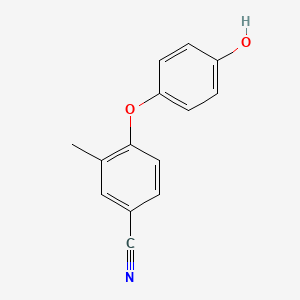
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)

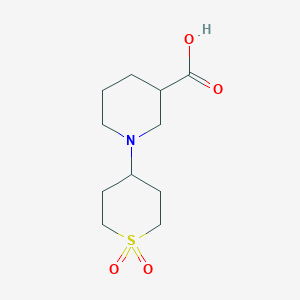

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
